Methyl 18-chlorooctadec-9-enoate
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Overview
Description
Methyl 18-chlorooctadec-9-enoate is an organic compound that belongs to the class of fatty acid esters It is a derivative of octadecenoic acid, where a chlorine atom is attached to the 18th carbon and a methyl ester group is present at the carboxyl end
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 18-chlorooctadec-9-enoate can be synthesized through the esterification of 18-chlorooctadec-9-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 18-chlorooctadec-9-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Methyl 18-chlorooctadec-9-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of methyl 18-chlorooctadec-9-enoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 9-octadecenoate:
Methyl 18-hydroxyoctadec-9-enoate: A hydroxylated derivative of octadecenoic acid.
Uniqueness
Methyl 18-chlorooctadec-9-enoate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its non-chlorinated counterparts. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
CAS No. |
61549-42-6 |
---|---|
Molecular Formula |
C19H35ClO2 |
Molecular Weight |
330.9 g/mol |
IUPAC Name |
methyl 18-chlorooctadec-9-enoate |
InChI |
InChI=1S/C19H35ClO2/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-3H,4-18H2,1H3 |
InChI Key |
LSUMOPIDWURFMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCC=CCCCCCCCCCl |
Origin of Product |
United States |
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